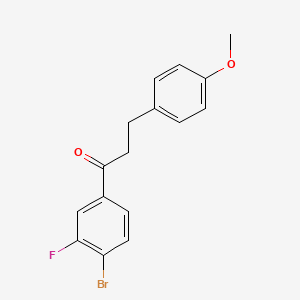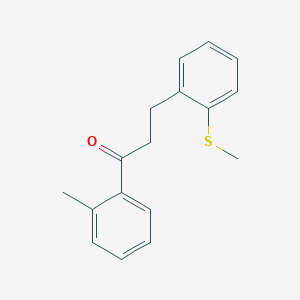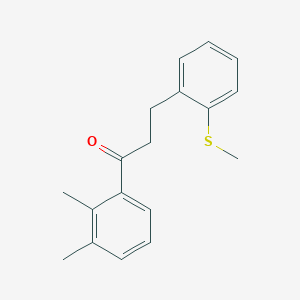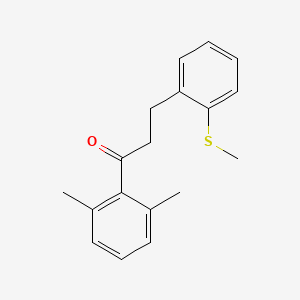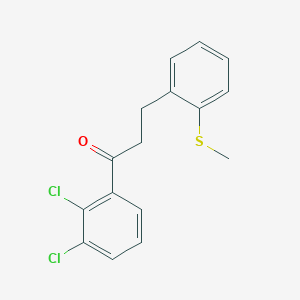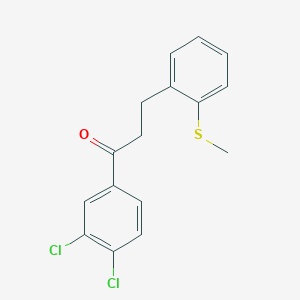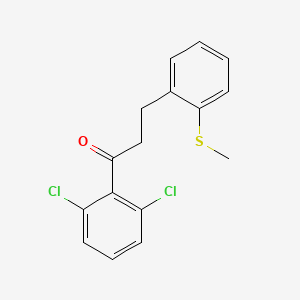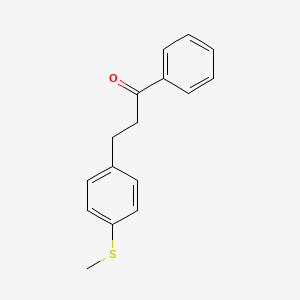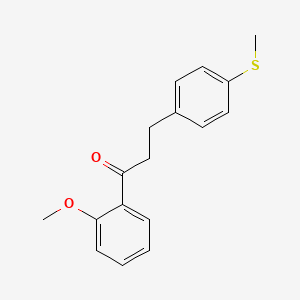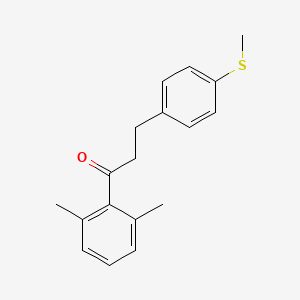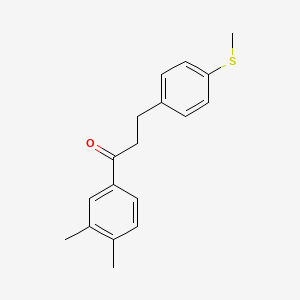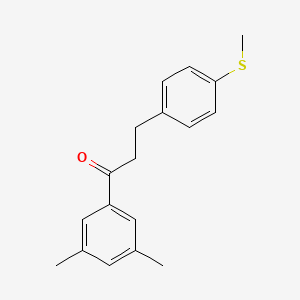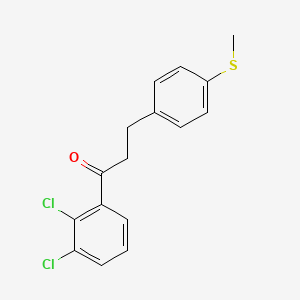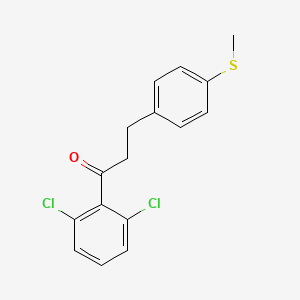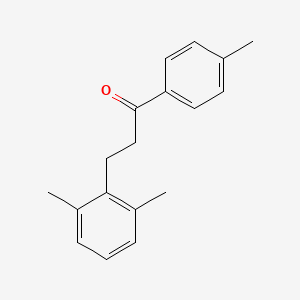
3-(2,6-Dimethylphenyl)-4'-methylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,6-Dimethylphenyl)-4’-methylpropiophenone” is a complex organic molecule. Based on its name, it likely contains a propiophenone group, which is a type of ketone, and a dimethylphenyl group, which is a type of aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Suzuki–Miyaura coupling or Stille cross-coupling reactions . These methods involve the reaction of boronic esters or organostannanes with halogenated compounds in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Similar compounds have been involved in reactions such as protodeboronation of pinacol boronic esters .科学的研究の応用
Rhodium-Mediated C–C Bond Activation
Research by Baksi et al. (2007) demonstrated rhodium-assisted C–C bond activation in 2-(2′,6′-dimethylphenylazo)-4-methylphenol, which is structurally related to 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone. This study highlighted the potential of rhodium-mediated reactions in manipulating dimethylphenyl compounds for applications in organometallic chemistry (Baksi et al., 2007).
Oxidation and Polymerization Processes
Jerussi (1971) investigated the oxidation of 2,6-dimethylphenyl phenyl ether, which shares structural features with the compound , revealing pathways useful for understanding the chemical behavior of related compounds in high-temperature conditions, potentially informing polymer science and materials engineering (Jerussi, 1971).
Catalytic Applications
Żukowski et al. (2014) discussed the synthesis of 2,6-dimethylphenol from phenol and methanol using an iron-chromium catalyst. This study highlights the catalytic efficiency and potential industrial applications in the synthesis of related dimethylphenol compounds (Żukowski et al., 2014).
Polymer Chemistry
Wei et al. (1991) explored the copolymerization of 2,6-dimethylphenol with other phenols, catalyzed by N-methylimidazole Cu(II) complexes. This research is relevant for the development of specialized polymers and materials engineering, as it relates to the chemical behavior of dimethylphenol derivatives (Wei et al., 1991).
Photocatalytic and Electrochemical Properties
Matsumoto et al. (2005) and Yamamoto et al. (1992) investigated the photocatalytic and electrochemical properties of polymers based on 2,6-dimethylphenol derivatives. These studies offer insights into the use of such compounds in advanced material sciences, particularly in areas like solar energy conversion and battery technology (Matsumoto et al., 2005) (Yamamoto et al., 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)18(19)12-11-17-14(2)5-4-6-15(17)3/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINNVFIPMMZDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644772 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | |
CAS RN |
898754-30-8 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

